molecular formula C17H10FN3O3S B2604248 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851978-84-2

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No. B2604248
CAS RN: 851978-84-2
M. Wt: 355.34
InChI Key: CYHQLWNMDRQAIK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole and chromene, both of which are heterocyclic compounds with various properties and applications . Benzo[d]thiazole derivatives are known to possess a wide range of properties, including optical properties, coordination properties, and electron acceptor properties . They also have a vast number of applications, including in cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 4-fluorobenzo[d]thiazole-2-thiol, a related compound, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a molar refractivity of 48.2±0.4 cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of derivatives involving N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide with a focus on their microbial activity. For example, a study by Mostafa, El-Salam, and Alothman (2013) explored the microwave-assisted synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives. These compounds were tested against B. subtilis, S. aureus, E. coli, and C. albicans, showing promising antimicrobial properties compared to reference drugs such as tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).

Antioxidant and Antimicrobial Evaluation

Another study focused on the synthesis of new pyridine, chromene, and thiazole derivatives, highlighting their potent antioxidant and antimicrobial activities. The thiazole derivative exhibited the highest antibacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans. It also showed the best antioxidant activity, suggesting a combination of salicylic acid hydrazide and thiazole moieties in the hybrid compound (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Cytotoxic Activity

Gomha and Khalil (2012) utilized ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating potent cytotoxic activity against HaCaT cells (human keratinocytes). This study underscores the potential use of these derivatives in developing therapeutic agents with cytotoxic properties (Gomha & Khalil, 2012).

Environmental Benefits and Chemical Synthesis

Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has been reported, showcasing an environmentally friendly and rapid synthesis method. These derivatives were evaluated for their in vitro antifungal and antibacterial activity, with certain compounds displaying potent antibacterial and antifungal properties. This study also highlights the non-toxic nature of these compounds, indicating their potential as safe antimicrobial agents (Tiwari et al., 2018).

Chemosensors for Cyanide Anions

Research into coumarin benzothiazole derivatives has been conducted to investigate their properties as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through Michael addition reactions, exhibiting color changes that can be observed by the naked eye, indicating their potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzo[d]thiazole derivatives are known to have anticancer activity, while others have antibacterial or antifungal activity .

properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHQLWNMDRQAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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